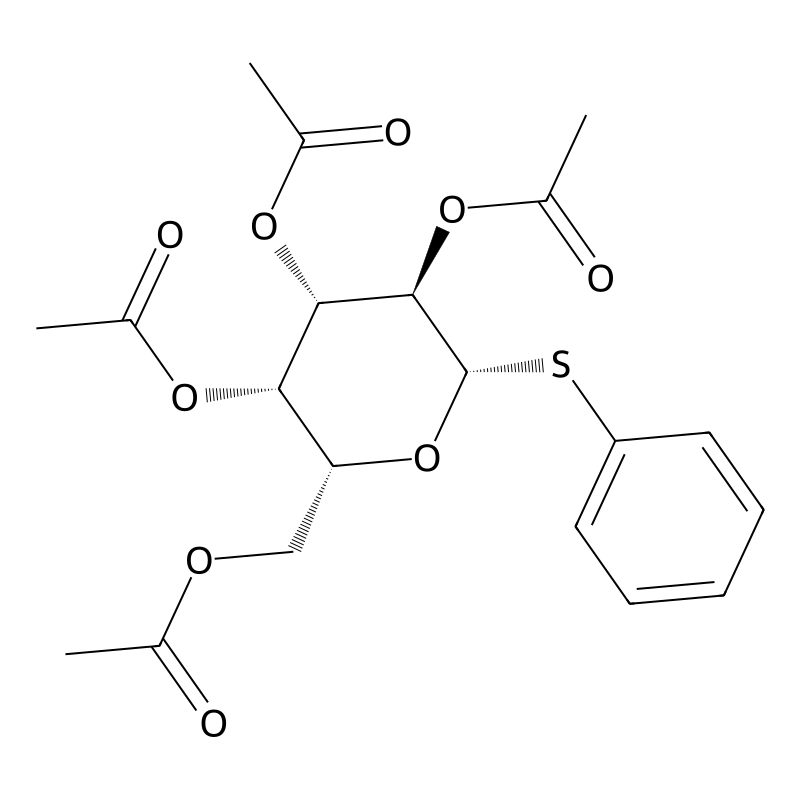

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Substrate for Glycosyltransferases

PTBG can act as a substrate for enzymes called glycosyltransferases. These enzymes are responsible for catalyzing the transfer of a sugar molecule (glycosyl group) from a donor molecule to an acceptor molecule. By using PTBG as a donor substrate, researchers can study the activity and specificity of different glycosyltransferases involved in various biological processes ().

This application allows scientists to gain insights into glycosylation, a fundamental cellular process involving the attachment of sugar groups to proteins, lipids, and other molecules. Glycosylation plays a crucial role in numerous biological functions, including cell-cell recognition, protein folding, and immune regulation ().

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is a chemical compound classified as a thio-glycoside. It features a galactopyranoside structure with four acetyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6. The presence of a phenyl group and a thioether linkage contributes to its unique properties. This compound has the molecular formula CHOS and a molecular weight of 440.46 g/mol. It is primarily utilized as a biochemical reagent in various biological and organic chemistry applications, including the synthesis of nucleosides and other complex carbohydrates .

- Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions, regenerating the hydroxyl groups on the galactopyranoside.

- Reduction: The thioether can be reduced to yield different derivatives, which may have altered biological activities.

- Glycosylation Reactions: This compound can serve as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds with various acceptors.

These reactions make it a versatile intermediate in synthetic organic chemistry .

The biological activity of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is primarily linked to its role as a substrate for glycosyltransferases. It has been studied for its potential antiviral properties and as an inhibitor of certain enzymes involved in carbohydrate metabolism. Additionally, it may exhibit antimicrobial activity due to its thioether structure, which can interact with biological membranes .

The synthesis of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside typically involves the following steps:

- Preparation of Galactose Derivative: Starting from D-galactose, the hydroxyl groups are selectively protected using acetyl chloride or acetic anhydride to form tetra-O-acetyl-D-galactose.

- Thioether Formation: The protected galactose is then reacted with phenyl thiol in the presence of a suitable catalyst (e.g., Lewis acid) to introduce the thioether linkage.

- Purification: The product is purified through crystallization or chromatography techniques to obtain the desired compound in high purity.

Alternative methods may utilize different protecting groups or solvents depending on the specific requirements of the synthesis .

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside finds applications in various fields:

- Organic Synthesis: Used as an intermediate in the synthesis of nucleosides and oligosaccharides.

- Biochemical Research: Serves as a substrate for studying glycosyltransferase enzymes and carbohydrate metabolism.

- Pharmaceutical Development: Potentially useful in developing antiviral agents or antimicrobial compounds due to its biological activities .

Studies on Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside have focused on its interactions with enzymes and other biomolecules:

- Enzyme Substrates: It acts as a substrate for various glycosyltransferases and can inhibit their activity under certain conditions.

- Membrane Interactions: The compound’s thioether group may influence its interaction with lipid membranes, affecting permeability and biological activity .

Several compounds share structural similarities with Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2,3,4-Tri-O-acetyl-alpha-D-galactopyranoside | Methyl group instead of phenyl; fewer acetyl groups | Less hydrophobic than Phenyl derivative |

| Benzyl 2,3,4-Tri-O-acetyl-alpha-D-galactopyranoside | Benzyl group; fewer acetyl groups | Similar hydrophobicity but different reactivity |

| Phenol 2-O-acetyl-beta-D-galactopyranoside | Only one acetyl group; no thioether | Simpler structure; different biological profile |

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is unique due to its combination of multiple acetyl groups and the thioether functionality that enhances its reactivity and potential biological activities compared to these similar compounds .

Classical Lewis Acid-Mediated Approaches

Traditional synthesis of thioglycosides, including phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside, has historically relied upon Lewis acid-mediated thioglycosidation of per-acetylated sugars [1]. The most commonly employed pathway involves the use of stoichiometric amounts (2-5 equivalents) of Lewis acids such as trimethylsilyl trifluoromethanesulfonate, boron trifluoride etherate, zirconium tetrachloride, or tin tetrachloride [1]. These methods typically require multiple equivalents of the activating agent and often necessitate harsh reaction conditions.

Initial investigations using boron trifluoride etherate as a promoter demonstrated the feasibility of this approach, achieving 85% yield when employing 1.5 equivalents of boron trifluoride etherate with 1.5 equivalents of p-thiocresol at room temperature over 12 hours [2]. However, the requirement for stoichiometric quantities of Lewis acids and the associated environmental concerns have prompted the development of more sustainable methodologies.

Direct Thioglycosidation from Per-Acetylated Precursors

The synthesis of phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside traditionally begins with per-acetylated galactose derivatives as starting materials [1]. The anomeric substitution mechanism involves nucleophilic displacement of the anomeric acetate group by thiol nucleophiles in the presence of appropriate activating systems.

The classical approach requires careful control of reaction parameters including temperature, reaction time, and stoichiometry to achieve optimal yields while maintaining stereochemical integrity at the anomeric center. The beta-configuration is typically favored through neighboring group participation effects from the acetyl protecting groups, particularly the C-2 acetyl substituent [3].

Multi-Step Protection and Deprotection Strategies

Traditional synthetic approaches often involve multi-step protection and deprotection sequences to access the desired thioglycoside structure [4]. The orthoester method, while providing good stereochemical control, suffers from low synthesis efficiency due to the requirement for multiple protection and deprotection steps [4]. These methodologies typically involve:

- Initial protection of hydroxyl groups with appropriate protecting groups

- Selective anomeric activation

- Thioglycosidation reaction

- Deprotection to reveal the desired acetylated thioglycoside

The inefficiency of these multi-step approaches has driven research toward more direct and streamlined synthetic methodologies.

Novel Catalytic Approaches in Glycosylation Reactions

Gold-Catalyzed Activation Systems

Recent advances in catalytic thioglycoside synthesis have demonstrated the efficacy of gold-based catalysts for anomeric activation [5] [6] [7]. Gold(I) and Gold(III) catalysts have shown remarkable activity in promoting thioglycosidation reactions under mild conditions. The use of a catalytic amount of gold trichloride provides an efficient methodology for glycosylation via the activation of thioglycoside donors without requiring co-promoters [6].

The reaction mechanism involves coordination of the gold catalyst to the sulfur atom of the thioglycoside, facilitating oxocarbenium ion formation and subsequent nucleophilic attack. This approach offers several advantages including high yields, ambient reaction temperatures, and compatibility with various protecting group patterns [6].

Gold(I)-catalyzed glycosylation with glycosyl ortho-alkynylbenzoates as donors has been developed as an orthogonal method to conventional glycosylation protocols [7]. The catalytic cycle involves activation of the alkyne functionality by the gold catalyst, leading to intramolecular cyclization and anomeric activation.

Copper-Based Catalytic Systems

Copper(II) bromide has emerged as an effective catalyst for thioglycoside activation [8]. The protocol features activation capabilities for both reactive and less reactive glycosyl donors, with triflic acid serving as an additive to enhance the efficiency of less reactive systems [8]. This methodology provides good stereoselectivity and yields while utilizing readily available and cost-effective copper salts.

The copper-catalyzed approach offers advantages in terms of environmental sustainability and reduced catalyst loading compared to traditional stoichiometric Lewis acid methods. The reaction conditions are compatible with various protecting group strategies and can accommodate both armed and disarmed thioglycoside donors [8].

Iron-Catalyzed Stereoselective Glycosylation

Iron-catalyzed cooperative atom transfer catalysis has been developed for exclusively 1,2-cis-alpha-selective glycosylation [9]. This methodology assembles a wide variety of 1,2-cis-aminoglycosidic linkages in complex glycans and glycoconjugates through a unique glycosylation mechanism [9]. The iron catalyst simultaneously activates both the glycosyl acceptor and an oxidant, facilitating cooperative atom transfer to the glycosyl donor in a stereoselective manner.

The catalytic approach is effective for a broad range of glycosyl donors and acceptors, can be operated in a reiterative fashion, and is scalable to multigram quantities [9]. This represents a significant advancement in achieving stereocontrol in glycosylation reactions through catalytic means.

Nitrene-Mediated Glycosylation

Nitrene-mediated glycosylation strategies using regular aryl sulfide glycosyl donors and easily accessible 3-methyl dioxazolone as an activator have been reported [10]. The methodology employs iron or ruthenium catalysts to facilitate S-imidation of the thioglycoside donor, leading to formation of reactive intermediates that undergo glycosylation [10].

The proposed mechanism involves a two-stage process: initial S-imidation of the S-tolyl donor with dioxazolone under metal catalysis, followed by rearrangement to form oxocarbenium intermediates that react with nucleophilic acceptors [10]. This approach provides a novel activation mode for thioglycoside donors.

Protective Group Strategies for Acetylated Thioglycosides

Regioselective Acetylation Methods

The development of regioselective acetylation strategies for thioglycoside synthesis has been a major focus of protective group chemistry [11]. Catalyst-free regioselective acetylation of primary hydroxyl groups in thioglycosides has been achieved through treatment with aqueous or anhydrous acetic acid at elevated temperatures [11]. This methodology avoids complex and time-consuming manipulations typically associated with protective group strategies.

The regioselective acetylation approach utilizes the inherent reactivity differences between primary and secondary hydroxyl groups [11]. Treatment of thioglycoside derivatives with 60-100% acetic acid at temperatures ranging from 80-118°C leads to selective formation of 6-O-acetyl derivatives [11]. This method is particularly valuable for accessing partially protected thioglycoside building blocks.

Orthogonal Protection Strategies

The development of orthogonal protecting group strategies has been crucial for complex thioglycoside synthesis [12] [13] [3]. Novel protecting groups including methylsulfonylethoxycarbonyl (Msc), perfluoroundecylsulfonylethoxycarbonyl (FPsc), and methylsulfonylethoxymethyl (Msem) have been developed for carbohydrate chemistry applications [12].

These orthogonal protecting groups allow for selective manipulation of individual hydroxyl functionalities while maintaining stability under various reaction conditions [12]. The development of fluorous protecting groups has provided additional advantages in purification and separation processes [12].

Neighboring Group Participation Effects

The strategic use of neighboring group participation effects has been instrumental in controlling stereochemical outcomes in thioglycoside synthesis [13] [3]. The C-2 acetyl protecting group provides reliable anchimeric assistance in glycosylation processes, leading to formation of 1,2-trans-glycosidic bonds [3].

Beyond the traditional C-2 acetyl participation, protecting groups at other positions have been shown to exert powerful stereodirecting effects [3]. For instance, the installation of an acetyl function on the C-3 hydroxyl of mannosyl donors leads to stereoselective formation of alpha-mannosides through neighboring group participation [3].

Deprotection Methodologies

Efficient deprotection methodologies are essential for accessing fully deprotected thioglycosides from their acetylated precursors [14] [15]. Thioglycolic acid has been identified as an effective deprotecting agent for thioesters under mild conditions, avoiding oxidation processes and protecting group migration [14].

Both homogeneous and heterogeneous approaches have been developed for thioester deprotection [14]. The polymer-supported thioglycolic acid reagent provides better deprotection yields compared to solution-phase methods, with yields ranging from 61 to 90% [14]. The heterogeneous reagent can be recovered and reused at least five times without loss of activity [14].

Purification and Characterization Challenges

High-Performance Liquid Chromatography Purification

The purification of thioglycosides presents unique challenges due to their structural complexity and potential for decomposition [16]. High-performance liquid chromatography has been identified as the most efficient method for preparation of thioglycosides free from dehydro contaminants [16]. The optimal purification strategy involves intermediate purification of thioglycosides as their methyl esters, followed by hydrolysis to provide pure thioglycosides suitable for biological studies [16].

Thiosialosides, in particular, require careful purification to remove 2,3-didehydro sialic acid contaminants that can interfere with biological activity [16]. The HPLC purification methodology ensures that the final products are suitable for investigations involving sialic acid-recognizing proteins [16].

Automated Synthesis and Purification

The development of automated synthesis platforms has addressed many of the purification challenges associated with thioglycoside synthesis [17]. High-performance liquid chromatography equipment-based automation platforms have been implemented for solution-phase thioglycoside synthesis [17]. These automated systems provide consistent reaction conditions and facilitate purification through integrated analytical capabilities.

The automation approach enables rapid optimization of reaction conditions and real-time monitoring of product formation [17]. This technology represents a significant advancement in addressing the scalability and reproducibility challenges associated with thioglycoside synthesis.

Spectroscopic Characterization Methods

Comprehensive characterization of acetylated thioglycosides requires multiple spectroscopic techniques to confirm structure and purity [18] [19]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, providing information on stereochemistry, substitution patterns, and protecting group placement.

Mass spectrometry, particularly high-resolution electrospray ionization techniques, provides accurate molecular weight determination and fragmentation patterns that confirm the identity of thioglycoside products [18]. Infrared spectroscopy offers complementary information regarding functional group presence and hydrogen bonding patterns.

Analytical Challenges in Complex Mixtures

The analysis of thioglycoside synthesis reactions often involves complex mixtures containing starting materials, desired products, and various side products [20]. The development of efficient analytical methods for monitoring reaction progress and product distribution is essential for optimization efforts.

Thin-layer chromatography remains a valuable technique for rapid assessment of reaction progress, while more sophisticated analytical methods including ultra-performance liquid chromatography provide quantitative analysis of product mixtures [20]. The development of substrate-specific analytical methods has been crucial for addressing the inherent complexity of carbohydrate chemistry.

The optimization of analytical protocols has enabled detailed kinetic studies of thioglycoside formation reactions, providing insights into reaction mechanisms and facilitating the development of improved synthetic methodologies [20]. These analytical advances have been instrumental in addressing the purification and characterization challenges associated with acetylated thioglycoside synthesis.

Data Tables

| Parameter | Traditional Methods | Novel Catalytic Approaches | Optimization Range |

|---|---|---|---|

| Catalyst Loading | 2-5 equiv (Lewis acids) | 0.05-0.2 equiv | 0.05-5.0 equiv |

| Reaction Temperature | Room temperature - 80°C | Room temperature - 50°C | 25-118°C |

| Reaction Time | 12-48 hours | 0.25-4 hours | 0.25-48 hours |

| Typical Yields | 43-85% | 70-96% | 32-99% |

| Substrate | Method | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Per-acetyl glucose | BF₃·Et₂O | RT, 12h | 85 | [2] |

| Per-acetyl galactose | PTA/MW | 40°C, 0.5h | 92 | [2] |

| Various glycals | NaBH₄/disulfides | RT, 1h | 50-75 | [4] |

| Glucal derivatives | Oxone/PhSSPh | RT, 1h | 72-73 | [4] |

| Thioglycoside donors | AuCl₃ | RT | 70-90 | [6] |

| Protecting Group Strategy | Selectivity | Conditions | Applications |

|---|---|---|---|

| 6-O-regioselective acetylation | Primary OH selective | AcOH, 80-118°C | Building block synthesis |

| Neighboring group participation | 1,2-trans selective | Standard glycosylation | Stereochemical control |

| Orthogonal protection | Site-selective | Mild conditions | Complex synthesis |

| Fluorous protection | Phase-selective | Standard conditions | Purification advantage |

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside exhibits distinctive solubility characteristics that reflect its unique chemical structure combining a hydrophobic phenyl thioglycoside core with multiple acetyl protecting groups. The compound demonstrates slightly soluble behavior in chloroform, which serves as the primary solvent for nuclear magnetic resonance spectroscopy and synthetic transformations [1] [2] [3] [4]. This moderate chloroform solubility stems from the compound's amphiphilic nature, where the polar acetyl ester functionalities provide some degree of dipolar interactions while the phenyl thioglycoside framework contributes hydrophobic character.

The solubility profile extends favorably to other organic solvent systems, where the compound shows good solubility due to the acetyl protection and aromatic phenyl group [4] [5]. Dichloromethane exhibits similar dissolution characteristics to chloroform, providing an alternative medium for chromatographic separations and chemical reactions [5] [6]. The compound's compatibility with standard organic solvent systems including ethyl acetate enables routine purification procedures using silica gel column chromatography [2] [4] [5].

In contrast, aqueous systems present significant solubility limitations for this compound. Water solubility remains very limited due to the hydrophobic nature imparted by the phenyl thioglycoside structure and the lipophilic acetyl protecting groups [4] [7]. Similarly, aqueous buffer systems demonstrate poor dissolution characteristics, which restricts the compound's direct application in biological assays without appropriate co-solvent systems [7] [8]. Polar protic solvents such as methanol show limited solubility, reflecting the reduced compatibility between the compound's hydrophobic framework and protic hydrogen bonding networks [4].

Alternative polar aprotic solvents including dimethyl sulfoxide and dimethyl formamide are expected to provide good solubility characteristics, as commonly observed for protected carbohydrate derivatives [7] [8] [9]. These solvents offer viable options for stock solution preparation in biochemical applications, though careful attention to residual solvent effects becomes necessary for biological studies.

Thermal Stability and Decomposition Pathways

The thermal stability profile of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside reveals significant heat sensitivity that necessitates careful temperature control throughout handling, storage, and synthetic procedures. The compound exhibits a melting point of 70°C [2] [3] [10], which represents the transition from solid crystalline form to liquid state under standard atmospheric pressure conditions.

Heat sensitivity constitutes a critical storage and handling consideration [2] [3] [10] [11]. The compound requires storage at frozen temperatures below 0°C to maintain chemical integrity and prevent decomposition pathways that can compromise purity and chemical functionality. This thermal liability likely originates from the thioglycoside linkage, which can undergo thermal decomposition through beta-elimination mechanisms or hydrolytic cleavage under elevated temperature conditions.

Decomposition pathways, while not extensively characterized in the available literature, likely involve cleavage of the carbon-sulfur bond at the anomeric position, potentially accompanied by deacetylation of the protecting groups under thermal stress. The heat-sensitive designation indicates that prolonged exposure to temperatures approaching or exceeding the melting point can result in irreversible chemical degradation [2] [3] [10].

Storage duration recommendations for related thioglycoside compounds suggest stability periods of up to six months when maintained at -80°C, with reduced stability periods of approximately one month at -20°C storage conditions [12] [8] [9]. These guidelines, extrapolated from similar thiogalactoside derivatives, provide practical frameworks for maintaining compound integrity during extended storage periods.

Thermal decomposition prevention requires consistent temperature control during synthetic manipulations, chromatographic purifications, and analytical procedures. Room temperature exposure should be minimized, and thermal analytical techniques must accommodate the compound's limited thermal stability range to obtain meaningful characterization data.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside in deuterated chloroform solution. The aromatic region at 7.54-7.29 parts per million displays a multiplet integrating for five protons, corresponding to the phenyl ring system attached to the thioglycoside linkage [5]. This aromatic signature confirms the presence and integrity of the phenyl substituent.

The carbohydrate ring protons exhibit characteristic chemical shifts and coupling patterns consistent with the beta-D-galactopyranoside configuration. The anomeric proton at 4.75 parts per million appears as a doublet with a coupling constant of 9.8 hertz, confirming the beta-anomeric configuration through the large trans-diaxial coupling relationship [5]. The axial proton at carbon-4 resonates at 5.42 parts per million as a doublet with 3.1 hertz coupling, reflecting the characteristic galactose stereochemistry where carbon-4 adopts an axial orientation.

Acetyl protecting groups generate distinct resonances in both the aliphatic and carbonyl regions. The acetyl methyl protons appear as multiple singlets between 2.11 and 1.97 parts per million, integrating for twelve protons total, confirming the presence of four acetyl protecting groups [5]. The methylene protons at carbon-6 resonate as a multiplet at 4.18-4.10 parts per million, showing the expected diastereotopic behavior due to the chiral environment.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns. The carbonyl carbons of the acetyl groups resonate between 170.7 and 169.7 parts per million, confirming the ester functionality [5]. The anomeric carbon appears at 86.9 parts per million, consistent with the thioglycoside linkage that shifts the anomeric carbon downfield compared to oxygen glycosides.

Ring carbons distribute across the 74.8 to 62.0 parts per million range, with specific assignments confirming the galactopyranoside ring system integrity [5]. The aromatic carbons span 132.9 to 128.5 parts per million, validating the phenyl ring structure. Acetyl methyl carbons appear as distinct resonances at 21.2 and 20.9 parts per million, consistent with the four protecting groups in different chemical environments.

Infrared Spectroscopic Characterization

Infrared spectroscopy reveals characteristic functional group absorptions that confirm the compound's structural features. The absorption at 2363 wavenumbers corresponds to carbon-hydrogen stretching vibrations from the aliphatic portions of the molecule [5]. Aromatic carbon-carbon stretching appears at 1594 wavenumbers, confirming the phenyl ring system presence.

Acetyl group vibrations manifest at 1353 wavenumbers through carbon-hydrogen bending and deformation modes [5]. The carbon-oxygen stretching absorption at 1051 wavenumbers reflects the multiple ester linkages present in the acetyl protecting groups, providing confirmation of the protected carbohydrate structure.

Mass Spectrometric Analysis

Electrospray ionization mass spectrometry provides molecular weight confirmation and structural validation. The compound yields a characteristic sodium adduct ion at mass-to-charge ratio 463.1, corresponding to the molecular ion plus sodium (molecular weight 440.11 plus 22.99 for sodium) [5]. This mass spectrometric behavior confirms the molecular formula and provides additional structural verification through characteristic fragmentation patterns.

Chromatographic Behavior and Retention Properties

The chromatographic behavior of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside reflects its moderate polarity characteristics derived from the balance between hydrophobic phenyl thioglycoside components and polar acetyl ester functionalities. High Performance Liquid Chromatography analysis serves as the standard analytical method for purity determination, consistently demonstrating minimum 98.0 area percent purity for commercial preparations [13] [2] [3] [14] [15].

Retention behavior in liquid chromatographic systems shows moderate retention times due to the acetyl protection, which reduces the overall polarity compared to the parent free hydroxyl compound [5] [6]. This protection strategy enhances chromatographic resolution and enables efficient separation from related synthetic intermediates and impurities during purification procedures.

Column chromatography using silica gel stationary phases with organic solvent mobile phases represents the standard purification methodology for thioglycoside compounds [5] [6]. The compound demonstrates good chromatographic behavior with predictable retention characteristics that facilitate routine purification protocols. Solvent systems including chloroform, dichloromethane, and ethyl acetate provide optimal separation conditions while maintaining compound stability [2] [4] [5].

Thin Layer Chromatography reveals moderate retention factor values in organic solvent systems, with ultraviolet visualization possible due to the aromatic phenyl chromophore [5] [6]. This detection capability simplifies monitoring during synthetic procedures and purification processes, eliminating the need for specialized staining reagents.

Analytical chromatography compatibility extends to standard organic solvent systems commonly employed in carbohydrate chemistry, ensuring broad applicability across synthetic and analytical procedures [2] [4] [5]. The compound's chromatographic stability under normal silica gel conditions supports its utility as a synthetic intermediate and analytical standard in glycochemical research applications.

XLogP3

Wikipedia

Explore Compound Types

O4Si-4